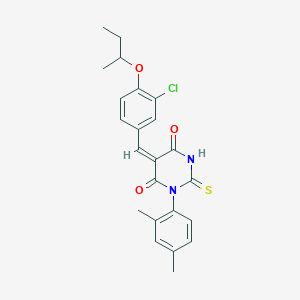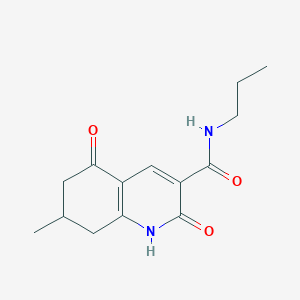![molecular formula C19H21N3O2 B5381179 N-(2-methylphenyl)-N'-[4-(2-oxo-1-pyrrolidinyl)benzyl]urea](/img/structure/B5381179.png)
N-(2-methylphenyl)-N'-[4-(2-oxo-1-pyrrolidinyl)benzyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methylphenyl)-N'-[4-(2-oxo-1-pyrrolidinyl)benzyl]urea, commonly known as MPB or N-phenyl-N'-(4-pyrrolidinyl)benzylurea, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MPB is a urea derivative that has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mécanisme D'action
The exact mechanism of action of MPB is not fully understood, but it is believed to act as a dopamine D1 receptor antagonist. This means that it blocks the activity of dopamine at D1 receptors, which are involved in reward and motivation pathways in the brain.
Biochemical and Physiological Effects:
MPB has been shown to have a number of biochemical and physiological effects, including reducing the release of dopamine in the brain, decreasing locomotor activity, and reducing the reinforcing effects of drugs of abuse. It has also been shown to have anxiolytic effects, meaning that it can reduce anxiety in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MPB in lab experiments is its specificity for dopamine D1 receptors, which allows researchers to investigate the specific role of these receptors in various processes. However, one limitation is that MPB has a relatively short half-life, which can make it difficult to study the long-term effects of the drug.
Orientations Futures
There are a number of potential future directions for research on MPB. One area of interest is investigating its potential as a treatment for drug addiction and other psychiatric disorders. Additionally, researchers may continue to investigate the specific mechanisms underlying its effects on dopamine receptors and other neurotransmitter systems. Finally, there may be potential for developing new derivatives of MPB with improved pharmacological properties.
Méthodes De Synthèse
MPB can be synthesized using a variety of methods, including the reaction of N-phenylbenzylamine with pyrrolidin-2-one in the presence of a suitable catalyst. Other methods include the reaction of N-phenylbenzylamine with 2-oxo-1-pyrrolidinecarboxylic acid or the reaction of N-phenylbenzylamine with 1,4-dibromo-2-butene followed by treatment with pyrrolidin-2-one.
Applications De Recherche Scientifique
MPB has been used extensively in scientific research, particularly in the field of neuroscience. It has been shown to have a number of potential applications, including as a tool for studying the role of dopamine receptors in the brain, as well as for investigating the mechanisms underlying addiction and drug abuse.
Propriétés
IUPAC Name |
1-(2-methylphenyl)-3-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-14-5-2-3-6-17(14)21-19(24)20-13-15-8-10-16(11-9-15)22-12-4-7-18(22)23/h2-3,5-6,8-11H,4,7,12-13H2,1H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEOQQXNALWVRJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2=CC=C(C=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-chloro-1H-pyrazol-3-yl)carbonyl]-4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidine](/img/structure/B5381101.png)
![(1S*,3R*)-3-amino-N-{2-[(3,5-dimethyl-1H-pyrazol-4-yl)thio]phenyl}cyclopentanecarboxamide](/img/structure/B5381108.png)
![N-(2-{1-[(2-methyl-1-naphthyl)methyl]piperidin-3-yl}ethyl)acetamide](/img/structure/B5381116.png)
![N-(4-methoxybenzyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide](/img/structure/B5381126.png)
![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(phenylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B5381128.png)
![4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide](/img/structure/B5381132.png)

![7-(2-fluorophenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5381145.png)
![4,5-diiodo-1,8-diazatricyclo[6.2.2.0~2,7~]dodeca-2,4,6-triene](/img/structure/B5381148.png)


![3-phenyl-N-[2,2,2-trichloro-1-({[(3-nitrophenyl)amino]carbonothioyl}amino)ethyl]acrylamide](/img/structure/B5381182.png)
![2,2-dimethyl-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]propanamide hydrochloride](/img/structure/B5381190.png)
![3-[({1-[(1-phenyl-1H-pyrazol-5-yl)methyl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B5381206.png)